3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Description

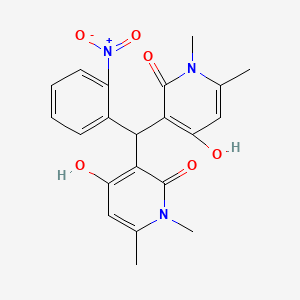

The compound 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units bridged by a (2-nitrophenyl)methylene group. This structure combines the electron-withdrawing nitro group (ortho-substituted on the phenyl ring) with the hydroxy and methyl substituents on the pyridinone cores, influencing its electronic, steric, and solubility properties. The monomeric unit, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, is well-documented in synthesis protocols , but the bis-linked derivative presents unique characteristics due to its extended conjugation and steric interactions.

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-7-5-6-8-14(13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEENPJDXPVZNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic derivative known for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 485.45 g/mol. The structure features two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moieties linked by a 2-nitrophenylmethylene group. This structural arrangement is significant for its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms from hydroxyl groups present in the structure, effectively neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, the compound displayed significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 μg/mL, indicating moderate antibacterial potency .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for reducing inflammation in various disease models .

The biological activities of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups facilitate the donation of electrons or protons to free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Membrane Permeability : The lipophilic nature of the compound aids in penetrating cellular membranes, enhancing its bioavailability and efficacy.

Study 1: Antioxidant and Antimicrobial Evaluation

A comprehensive study evaluated the antioxidant and antimicrobial properties of various derivatives of bis-pyridinones, including our compound. Results showed that modifications to the nitrophenyl group significantly affected both activities, with optimal structures yielding higher efficacy against microbial strains and better antioxidant capacity .

Study 2: Anti-inflammatory Mechanism

In a recent experimental model using murine macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers when compared to control groups. This study provided insights into the signaling pathways involved, particularly focusing on NF-kB inhibition as a primary mechanism .

Data Summary

| Property | Result |

|---|---|

| Molecular Formula | |

| Molecular Weight | 485.45 g/mol |

| Antioxidant Activity | Significant free radical scavenging |

| Antimicrobial Activity | MIC: 50-100 μg/mL against specific bacteria |

| Anti-inflammatory Activity | Reduced TNF-α and IL-6 levels |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research has demonstrated that 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) can induce apoptosis in cancer cells. In vitro studies have revealed that the compound triggers cell cycle arrest and promotes programmed cell death in specific cancer cell lines. These findings suggest its potential as a chemotherapeutic agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption. The inhibition kinetics suggest a competitive inhibition mechanism, making it a valuable lead for further drug development.

Synthesis and Derivatives

The synthesis of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves multi-step reactions that can be optimized for yield and purity. Derivatives of this compound have also been synthesized to enhance its biological activity or reduce toxicity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating strong antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The position and nature of the aryl group in the methylene bridge significantly alter the compound’s properties. Key analogs include:

Key Observations:

- Electronic Effects : The 2-nitro and 4-nitro isomers differ in steric and electronic environments. The ortho-nitro group (target compound) may distort the molecular geometry, affecting packing in crystalline states .

- Solubility : The 4-hydroxyphenyl analog is more hydrophilic than nitro-substituted derivatives, while the ethoxy variant exhibits higher lipophilicity.

- Crystallinity : Substituent position (ortho vs. para) influences molecular symmetry and packing efficiency. Para-substituted analogs like the 4-nitro compound may form more ordered crystals due to reduced steric clashes.

Comparison with Monomeric Pyridinone Derivatives

Simpler analogs lacking the bis-structure provide insight into the role of the methylene bridge:

Key Observations:

- Reactivity : The bis-structure in the target compound may stabilize intermediates in reactions due to extended conjugation.

- Biological Activity: Monomeric pyridinones are precursors in drug synthesis (e.g., anti-inflammatory agents ), but the bis-linked nitro derivative’s bioactivity remains unexplored.

Substituent Effects on Molecular Geometry and Packing

Evidence from bipyrazole derivatives suggests that substituents like nitro groups significantly alter bond lengths, angles, and crystal packing. For the target compound:

- The ortho-nitro group may cause torsional strain in the phenyl ring, leading to non-planar conformations.

- In contrast, the 4-nitro isomer likely adopts a more planar geometry, facilitating π-π stacking interactions in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.